REACTION_CXSMILES
|
Cl[CH2:2][C:3]([NH:5][C:6]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:7]=1[C:8](=[O:17])[NH:9][NH:10][C:11]2=[O:16])=[O:4].C(#[N:20])C>[OH-].[NH4+].O>[NH2:20][CH2:2][C:3]([NH:5][C:6]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:7]=1[C:8](=[O:17])[NH:9][NH:10][C:11]2=[O:16])=[O:4] |f:2.3|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NC1=C2C(NNC(C2=CC=C1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred slowly in a vial at 4 C for 8 days (30%)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was transferred into a flask
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was collected
|
Type
|
ADDITION
|
Details
|
The initial pH (12) of the filtrate was adjusted to 5.38 by slow addition of acetic acid
|
Type
|
CUSTOM
|
Details
|
to obtain the intermediate
|
Type
|
FILTRATION
|
Details
|
The beige colored solid was filtered
|
Type
|
WASH
|
Details
|
rinse with water (10 ml)
|
Type
|
WASH
|
Details
|
washed with methanol (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
finally with ether (50 ml), and then dried under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the precipitates
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
CUSTOM
|
Details
|
The resultant precipitates
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
WASH
|
Details
|
washed with water, methanol (cold), ether
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain 2
|
Type
|
CUSTOM
|
Details
|
over 30 minutes
|
Duration
|
30 min
|
Reaction Time |
8 d |
Name
|
|
Type
|
|
Smiles
|
NCC(=O)NC1=C2C(NNC(C2=CC=C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |